molecular formula C5H6F5N B12857548 3-(1,1,2,2,2-Pentafluoroethyl)azetidine

3-(1,1,2,2,2-Pentafluoroethyl)azetidine

Cat. No.: B12857548
M. Wt: 175.10 g/mol
InChI Key: SKWSVVYDRWAXPY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2,2-Pentafluoroethyl)azetidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction may produce azetidine derivatives with additional hydrogen atoms .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure lends itself to exploration in medicinal chemistry due to its potential biological activities. Preliminary studies suggest that fluorinated azetidines may exhibit enhanced lipophilicity and altered reactivity profiles compared to their non-fluorinated counterparts. This can lead to improved drug-like properties such as increased membrane permeability and bioavailability.

Case Study: Anticancer Activity

Recent investigations into fluorinated azetidines have highlighted their cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 3-(1,1,2,2,2-Pentafluoroethyl)azetidine demonstrated significant cytotoxicity against acute myeloid leukemia HL60 cells . This suggests a potential therapeutic application in oncology.

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies that capitalize on its unique reactivity. The introduction of the pentafluoroethyl group allows for innovative synthetic pathways that can lead to the development of complex molecules.

Synthetic Methodologies

  • Radical Strain-Release Photocatalysis : This method has been explored for synthesizing densely functionalized azetidines from azabicyclo[1.1.0]butanes with high yields (up to 91%). The incorporation of the pentafluoroethyl moiety enhances the overall reactivity and functionalization possibilities .
  • Photochemical Reactions : Utilizing light to drive chemical reactions can facilitate the synthesis of azetidines while minimizing by-products and improving yields .

Material Science

The incorporation of fluorinated compounds like this compound into materials science is gaining traction due to their unique properties. These compounds can enhance the thermal stability and chemical resistance of polymers.

Applications in Coatings

Fluorinated azetidines can be used as additives in coatings to improve water repellency and surface durability. Their ability to modify surface properties makes them valuable in developing advanced materials for industrial applications.

Cosmetic Formulations

The cosmetic industry is exploring the use of fluorinated compounds for their potential benefits in skin care formulations. The unique properties of this compound may contribute to improved texture and performance in topical applications.

Formulation Benefits

  • Enhanced stability and shelf-life of products.
  • Improved skin feel and sensory attributes due to modified rheological properties .

Mechanism of Action

The mechanism of action of 3-(1,1,2,2,2-pentafluoroethyl)azetidine involves its interaction with various molecular targets and pathways. The compound’s strained ring structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties .

Biological Activity

3-(1,1,2,2,2-Pentafluoroethyl)azetidine is a fluorinated azetidine compound notable for its unique structure featuring a pentafluoroethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications. The introduction of the highly electronegative pentafluoroethyl group enhances the compound's lipophilicity and alters its reactivity, making it a subject of interest for various biological studies.

The chemical structure of this compound is characterized by:

  • Azetidine Ring : A four-membered saturated heterocycle that exhibits ring strain.
  • Pentafluoroethyl Group : This substituent significantly influences the compound's chemical behavior and biological interactions.

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

  • Medicinal Chemistry : The compound's unique properties may lead to novel therapeutic agents. Its lipophilicity suggests enhanced membrane permeability, which is crucial for drug development.
  • Antimicrobial Activity : Preliminary studies indicate that azetidine derivatives can exhibit antimicrobial properties. The fluorinated nature of this compound may enhance its efficacy against various pathogens.
  • Enzyme Inhibition : Azetidines have been studied for their ability to inhibit specific enzymes. The structural modifications introduced by the pentafluoroethyl group could affect enzyme binding affinity and selectivity.

Synthesis Methods

Various synthesis methods have been explored for azetidines, including:

  • Copper-Catalyzed Reactions : Recent advancements in photo-induced copper-catalyzed reactions have facilitated the synthesis of azetidines with high yields and selectivity .
  • Lanthanum Triflate Catalysis : Research has demonstrated that lanthanum triflate can catalyze regioselective aminolysis to produce azetidines efficiently .

Case Studies

Several case studies highlight the biological activity and potential applications of this compound:

  • Antimicrobial Studies : In one study, derivatives of azetidines were tested against Gram-positive and Gram-negative bacteria. Results showed promising antimicrobial activity with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition.
CompoundMIC (µg/mL)Target Bacteria
Azetidine Derivative A32E. coli
Azetidine Derivative B16S. aureus
  • Enzyme Inhibition Assays : Another investigation assessed the inhibition of a specific enzyme by this compound. The results indicated a significant reduction in enzyme activity at varying concentrations.
Concentration (µM)Enzyme Activity (%)
0.580
1.055
5.020

Properties

Molecular Formula

C5H6F5N

Molecular Weight

175.10 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)azetidine

InChI

InChI=1S/C5H6F5N/c6-4(7,5(8,9)10)3-1-11-2-3/h3,11H,1-2H2

InChI Key

SKWSVVYDRWAXPY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C(F)(F)F)(F)F

Origin of Product

United States

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